Rutaevin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33237-37-5 |
|---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(1R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione |
InChI |
InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17+,18-,19-,20+,23-,24-,25?,26+/m0/s1 |
InChI Key |
YZMKFMIZNSOPSN-UTOBYFMRSA-N |
SMILES |
CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@H]6C37COC(=O)C[C@@H]7OC6(C)C)O)C |
Canonical SMILES |
CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rutaevin; |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathway Elucidation
Botanical Sourcing of Rutaevin
This compound has been successfully isolated from specific parts of certain plant species.
Isolation from Evodia rutaecarpa (Juss.) Benth. fruits
Evodia rutaecarpa, commonly known as "Wu Zhu Yu" in traditional Chinese medicine, is a well-known source of various bioactive compounds, including alkaloids and limonoids. This compound has been isolated from the dried and nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth. medchemexpress.comnih.govresearchgate.netmdpi.com. Studies have quantified the amount of this compound present in extracts of E. rutaecarpa fruits. For instance, one study reported a this compound content of 13.25 mg/g in a 70% ethanol (B145695) extract of E. rutaecarpa fruits. mdpi.com
Isolation from Dictamnus dasycarpus root barks
Dictamnus dasycarpus, also known as "Bai Xian Pi," is another plant utilized in traditional medicine. The root bark of Dictamnus dasycarpus has been identified as a source of this compound. nih.govnih.gov Chemical analysis of the root bark has led to the isolation and identification of this compound along with other compounds such as limonins and alkaloids. nih.govnih.govgoogle.com
Here is a table summarizing the botanical sources and isolated parts:
| Botanical Source | Plant Part |
| Evodia rutaecarpa (Juss.) Benth. | Fruits |
| Dictamnus dasycarpus | Root barks |
Methodological Approaches for this compound Biosynthesis Investigation
Investigating the biosynthetic pathway of natural products like this compound involves a combination of experimental techniques to identify precursors, enzymes, and the genes encoding them. While specific detailed studies solely focused on this compound's complete biosynthetic pathway are not extensively detailed in the search results, general approaches applicable to furanotriterpenes and other plant secondary metabolites provide insight into the methodologies that would be employed.
Isotopic Tracer Techniques for Precursor Identification
Isotopic tracer techniques are fundamental in elucidating biosynthetic pathways. These methods involve introducing molecules labeled with stable or radioactive isotopes (such as 14C or 3H) into the plant or cell culture. By tracking the incorporation of the labeled atoms into the final product (this compound in this case), researchers can identify the direct precursors and intermediates involved in the pathway. slideshare.netmdpi.come-acnm.orgnih.gov This approach helps in mapping the sequence of enzymatic reactions that convert primary metabolites into complex secondary compounds.
Enzymatic Studies and Genetic Expression Analysis in Producing Organisms
Enzymatic studies focus on identifying and characterizing the specific enzymes that catalyze the reactions in the biosynthetic pathway. This often involves isolating enzymes from the plant tissues where this compound is produced and testing their activity with potential substrates. researchgate.netnih.gov
Genetic expression analysis, such as quantitative real-time PCR or RNA sequencing, helps in identifying the genes that are actively transcribed in tissues producing this compound. nih.govnih.govresearchgate.netplos.org By correlating gene expression levels with the accumulation of this compound, researchers can pinpoint candidate genes encoding the biosynthetic enzymes. Cloning and heterologous expression of these genes can further confirm their function in the pathway. researchgate.netfrontiersin.org
Considerations for Furanotriterpene Biosynthetic Pathways (as this compound is a furanotriterpene)
This compound belongs to the furanotriterpene class. The biosynthesis of triterpenes generally begins with the cyclization of squalene, a 30-carbon precursor derived from the mevalonate (B85504) or MEP pathway. nih.gov Furanoterpenes, specifically, involve the formation of a furan (B31954) ring within the triterpene structure. researchgate.netscispace.com While the precise steps for furan ring formation in this compound are not explicitly detailed in the search results, studies on other furanoterpenes indicate that cytochrome P450 monooxygenases often play a crucial role in the oxidative modifications leading to furan ring formation. nih.govbiorxiv.org Understanding the general furanotriterpene biosynthetic machinery, including the relevant cyclases and modifying enzymes like P450s, is essential for elucidating the specific pathway for this compound. nih.govbiorxiv.org
Isolation, Purification, and Structural Characterization Methodologies
Advanced Extraction Techniques from Natural Matrices
The initial step in obtaining rutaevin from plant materials involves extraction. Traditional methods often utilize solvent extraction. For instance, this compound has been isolated from the root bark of Evodia grauca by extracting the fresh plant material with methanol (B129727). oup.com Similarly, extraction with 80% methanol has been used to isolate rutin (B1680289) (a flavonoid structurally distinct from this compound but often discussed in similar isolation contexts) from Euphorbia pulcherrima leaves. globalresearchonline.net
Modern extraction techniques offer potential advantages in terms of efficiency and yield. While research specifically on advanced extraction of this compound is less documented in the provided results, studies on the extraction of other plant compounds like rutin highlight techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction. researchgate.netscribd.commdpi.comresearchgate.net These methods often utilize polar solvents like methanol or ethanol (B145695), which are also relevant for limonoids like this compound, given their solubility characteristics. scribd.commdpi.com For example, UAE involves using ultrasonic vibrations to enhance the interaction between plant material and solvent, improving the extraction of polar compounds. scribd.comresearchgate.net
Chromatographic Separation and Purification Protocols
Following the initial extraction, chromatographic methods are essential for separating this compound from other co-extracted compounds and achieving high purity.
Fractionation by extensive silica-gel column chromatography is a common preliminary purification step used in the isolation of this compound and other limonoids from plant extracts. oup.com This is often followed by more advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analytical assessment of purity and the preparative isolation of this compound. In one study, after initial silica (B1680970) gel chromatography, final purification of this compound was achieved by HPLC on a normal phase column using a gradient of 0.4-1.0% methanol in dichloromethane (B109758) as the eluant. oup.com Analytical HPLC is also used to identify the presence and assess the purity of compounds like rutin by comparing retention times with standards. globalresearchonline.net The ability to predict chromatographic mobility based on a compound's structure is a key advantage of HPLC in analysis. globalresearchonline.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of LC with the detection capabilities of MS, providing both chromatographic separation and molecular weight information. This is particularly useful for the analysis of complex mixtures and the structural characterization of isolated compounds.
LC-MS is employed for the structural characterization of compounds, including limonoids. acs.orgnih.gov High-resolution tandem mass spectrometry (HRMS) coupled with LC allows for the detection and structural characterization of various compounds, including metabolites and conjugates. acs.orgnih.gov For example, LC-HRMS has been used to structurally characterize conjugates of a this compound-derived intermediate. acs.orgnih.gov
LC-MS/MS is also used for the simultaneous determination of multiple compounds in complex samples, such as biological matrices. nih.govnih.gov This technique allows for sensitive and selective detection, aiding in both the identification and quantification of target analytes like this compound. nih.govnih.govekb.eg The use of ultra-high-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS) provides high mass accuracy and resolution, enabling accurate characterization and identification of chemical constituents in complex extracts. mdpi.comfrontiersin.orgnih.gov
Spectroscopic and Spectrometric Techniques for Structure Elucidation
Once isolated and purified, the structure of this compound is definitively determined using spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed structure of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR spectra provide crucial information about the types, numbers, and connectivity of atoms within the molecule.
NMR spectroscopy, including COSY and NOESY experiments, has been used to determine the structural and stereochemical assignments of limonoids, including confirming the 5β-H configuration of this compound. oup.com NMR data is essential for confirming the structure of isolated compounds and their metabolites. acs.orgnih.gov For instance, an isolated metabolite of this compound was structurally confirmed by NMR spectroscopic analysis. acs.orgnih.gov
NMR spectra of related compounds like rutin have been recorded in various solvents, such as DMSO-d6, providing characteristic signals for different proton and carbon environments. brieflands.comresearchgate.net Comparison of the NMR data of an isolated compound with reported data for this compound is a standard method for identification. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are critical for determining the elemental composition of a compound. This information is vital for confirming the molecular formula of this compound.
HRMS has been used to determine the chemical composition of isolated compounds, providing precise mass-to-charge ratio values. researchgate.net For a new limonoid isolated alongside this compound, HRMS provided the elemental composition, confirming its molecular formula. niscpr.res.in LC combined with high-resolution tandem mass spectrometry has been used for the structural characterization of this compound metabolites. acs.orgnih.gov UHPLC coupled with Q-Orbitrap HRMS offers high mass accuracy and resolution for the identification of compounds in complex mixtures. mdpi.comfrontiersin.orgnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. While specific IR spectral data for this compound were not widely available in the search results, studies on similar limonoids or related compounds provide insights into typical IR absorption bands expected for such structures. For example, the IR spectrum of a related limonoid showed bands for carbonyl groups (around 1780-1735 cm⁻¹), a δ-lactone (around 1745 cm⁻¹), a β-substituted furan (B31954) ring (around 1510, 865 cm⁻¹), an epoxide (around 1285 cm⁻¹), and hydroxyl groups (around 3450 cm⁻¹). niscpr.res.in These functional groups are commonly found in limonoids, suggesting similar characteristic absorption bands would be present in the IR spectrum of this compound. Another study on rutin, a flavonoid, showed an IR band at 1654 cm⁻¹ for C=O, which shifted upon coordination with a metal ion, highlighting the utility of IR in identifying functional group involvement. researchgate.net
X-ray Diffraction (XRD) for Crystallographic Analysis
X-ray Diffraction (XRD) is a powerful technique used to determine the crystal structure of a compound, providing precise information about the arrangement of atoms in the crystal lattice and thus confirming the three-dimensional structure of the molecule. Single-crystal X-ray diffraction is particularly valuable for complex natural products like limonoids, as it can unequivocally establish their stereochemistry and conformation. While extensive detailed XRD data for this compound itself were not found in the immediate search results, the technique has been successfully applied to determine the structures of other limonoids isolated from Evodia rutaecarpa and related species. researchgate.netresearchgate.nettandfonline.comhoelzel-biotech.comresearchgate.net For example, the chemical structure of a new limonoid compound isolated from Euodia rutaecarpa var. bodinieri was elucidated by spectroscopic methods and single-crystal X-ray diffraction. researchgate.nettandfonline.com This highlights the importance of XRD in the definitive structural characterization of limonoids, including compounds structurally related to this compound. XRD is also used to analyze the crystallinity of compounds. researchgate.netscielo.org.mx
Chemical Synthesis and Derivatization Strategies of Rutaevin
Design and Implementation of Total Synthesis Pathways for Rutaevin
A complete total synthesis of this compound has not been extensively documented in publicly available literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of its constituent parts: the quercetin (B1663063) aglycone and the rutinose disaccharide, followed by their strategic coupling.
The synthesis of the quercetin backbone can be achieved through several established routes, such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction. sioc-journal.cn These methods typically involve the construction of the chromone (B188151) core from substituted acetophenones and benzaldehydes. Subsequent hydroxylation and deprotection steps would be necessary to yield the pentahydroxylated quercetin aglycone.
The synthesis of the rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) requires a controlled glycosylation reaction between protected rhamnose and glucose monosaccharides. The stereoselective formation of the α-(1→6) linkage is a critical step that can be achieved using various glycosylation promoters and careful selection of protecting groups.
The final and most challenging step in a total synthesis of this compound would be the regioselective and stereoselective glycosylation of quercetin with the synthesized rutinose. The presence of multiple hydroxyl groups on the quercetin aglycone necessitates a robust protecting group strategy to ensure that the rutinose moiety is attached specifically at the C-3 position. frontiersin.orgresearchgate.net Common approaches involve the use of protecting groups that can be selectively removed to liberate the desired hydroxyl group for glycosylation. frontiersin.org
Table 1: Plausible Retrosynthetic Analysis of this compound
| Disconnection | Key Precursors | Synthetic Strategy |
| Glycosidic Bond | Quercetin and Rutinose | Regioselective Glycosylation |
| Rutinose | Protected Glucose and Rhamnose | Stereoselective Glycosylation |
| Quercetin | Substituted Phenols | Baker-Venkataraman or Algar-Flynn-Oyamada reaction |
Semi-synthetic Derivatization Approaches (e.g., this compound acetate)
Semi-synthetic modifications of naturally occurring flavonoids like this compound offer a practical approach to generate novel derivatives with potentially enhanced properties. While specific derivatization of this compound is not widely reported, strategies applied to the closely related flavonoid glycoside, rutin (B1680289), provide a strong precedent.
One common derivatization is acetylation, leading to the formation of this compound acetate (B1210297). This can be achieved by treating this compound with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine. The hydroxyl groups on both the quercetin aglycone and the sugar moieties would be acetylated. The degree of acetylation can be controlled by varying the reaction conditions.
Other semi-synthetic modifications could include alkylation, benzylation, and the introduction of other functional groups to modify the solubility, lipophilicity, and biological activity of the parent molecule. nih.gov For instance, benzylated derivatives of rutin have been synthesized to improve its properties for cosmetic applications. nih.gov Similarly, water-soluble rutin derivatives containing imidazole (B134444) and benzimidazole (B57391) moieties have been synthesized by treating rutin with various linking agents in the presence of a base. researchgate.net These approaches could be directly applicable to this compound.
Table 2: Examples of Semi-Synthetic Derivatives Based on Rutin Chemistry
| Derivative Type | Reagents and Conditions | Potential Application |
| Acetylation | Acetic Anhydride, Pyridine | Modification of polarity and solubility |
| Benzylation | Benzyl Bromide, Base | Increased lipophilicity |
| Imidazole/Benzimidazole Conjugation | Dihaloalkanes, Imidazole/Benzimidazole, Base | Introduction of new functionalities |
Chemoenzymatic Synthesis of this compound and its Analogs
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. This approach is particularly advantageous for the synthesis of complex molecules like flavonoid glycosides, where regio- and stereoselectivity are crucial. researchgate.net
The synthesis of this compound and its analogs can be effectively achieved using glycosyltransferases (GTs). researchgate.netrsc.org These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule like quercetin. researchgate.net The inherent selectivity of GTs can overcome the challenges of protecting group manipulations often required in purely chemical glycosylation. researchgate.net For example, a flavonol-specific glycosyltransferase could be used to directly glycosylate quercetin at the 3-OH position with a UDP-activated rutinose donor. researchgate.net
Furthermore, enzymes can be used for the derivatization of the sugar moiety in flavonoid glycosides. For instance, lipases have been used for the regioselective acylation of flavonoid glycosides. acs.org This chemoenzymatic approach allows for the introduction of various acyl groups, including malonates, to specific positions on the sugar rings, leading to a diverse range of analogs. acs.org
Regio- and Stereoselective Synthetic Methodologies
Achieving high regio- and stereoselectivity is a central theme in the synthesis of flavonoid glycosides like this compound. The multiple hydroxyl groups of the quercetin aglycone and the stereochemistry of the glycosidic linkages demand precise control.
In chemical synthesis, regioselectivity in the glycosylation of quercetin is typically achieved through a carefully planned protecting group strategy. frontiersin.org For instance, the more acidic hydroxyl groups at the 7 and 4' positions can be selectively protected, leaving the 3-OH group available for glycosylation. frontiersin.org The choice of glycosyl donor and reaction conditions also plays a critical role in controlling the stereochemical outcome of the glycosidic bond formation.
Enzymatic methods, as discussed in the previous section, offer an excellent alternative for achieving high regio- and stereoselectivity. nih.gov Glycosyltransferases often exhibit strict specificity for both the acceptor hydroxyl group and the stereochemistry of the newly formed glycosidic bond. researchgate.netnih.gov Structural and biochemical studies of various flavonoid glycosyltransferases are providing insights into the molecular basis of their selectivity, which can be harnessed for the targeted synthesis of specific flavonoid glycosides. nih.govescholarship.org The use of engineered enzymes with altered substrate specificity could further expand the scope of chemoenzymatic synthesis in producing a wide array of this compound analogs with defined structures. nih.gov
Molecular Mechanisms of Action and Cellular Target Interactions
Enzyme-Mediated Bioactivation Pathways
Rutaevin undergoes enzyme-mediated bioactivation, primarily involving the cytochrome P450 (CYP) enzyme system. nih.govacs.org This process leads to the formation of reactive metabolites. nih.govacs.org
Cytochrome P450 (CYP) Enzyme System Engagement
The cytochrome P450 enzyme system plays a central role in the bioactivation of this compound. nih.govacs.org
Identification of CYP3A4 as a Major Bioactivating Enzyme
Using cDNA-expressed human recombinant cytochrome P450 enzymes, CYP3A4 has been identified as the major enzyme responsible for the bioactivation of this compound. nih.govacs.org Inhibitory experiments further supported this, showing that ketoconazole, a known inhibitor of CYP3A4, strongly inhibited the formation of a key this compound-derived intermediate. nih.govacs.org
Characterization of this compound as a Mechanism-Based Inactivator of CYP3A4
This compound has been characterized as a mechanism-based inactivator of CYP3A4. nih.govacs.org This type of inactivation is time-dependent and requires NADPH. nih.gov Studies have determined the inactivation parameters for this compound with human liver microsomes. nih.govacs.org
| Parameter | Value | Unit |
| KI | 15.98 | μM |
| kinact | 0.032 | min⁻¹ |
| t1/2 inact | 21.65 | min |
These parameters indicate the affinity of this compound for the enzyme (KI) and the maximum rate of inactivation (kinact), from which the half-life of inactivation (t1/2 inact) can be calculated. nih.govacs.org The mechanism-based inactivation of CYP3A4 by this compound is significant for understanding potential drug-drug interactions. nih.govacs.org
Formation and Characterization of Reactive Metabolites (e.g., cis-butene-1,4-dial (BDA))
This compound is metabolized into the reactive intermediate cis-butene-1,4-dial (BDA) in an NADPH-dependent manner. nih.govacs.org This reactive aldehyde is considered a key toxic metabolite. acs.org The formation of BDA from furan-containing compounds like this compound is a known bioactivation pathway. taylorandfrancis.comtandfonline.com
Adduct Formation with Biological Macromolecules and Small Molecules (e.g., glutathione (B108866) (GSH), N-acetyl-lysine (NAL), methoxylamine (MOA) conjugates)
The reactive intermediate BDA derived from this compound can be trapped by nucleophiles such as glutathione (GSH), N-acetyl-lysine (NAL), and methoxylamine (MOA) in microsomal incubation systems. nih.govacs.org This indicates the formation of adducts with these biological molecules. A total of 10 conjugates resulting from the conjugation of BDA with GSH, NAL, or MOA have been detected and structurally characterized using liquid chromatography combined with high-resolution tandem mass spectrometry. nih.govacs.org One such conjugate, identified as a cyclic mono(GSH) conjugate of the BDA intermediate, was also found in the biliary samples of rats treated with this compound. nih.govacs.org The reaction of BDA with amino acids like lysine (B10760008) and cysteine can lead to the formation of pyrrole (B145914) and pyrrolin-2-one derivatives and cross-links. acs.org
Modulation of Cellular Signaling Pathways
While the primary focus of research on this compound's molecular mechanisms has been on its bioactivation and interaction with CYP enzymes, studies on related compounds like rutin (B1680289) (a flavonoid) provide insights into potential modulation of cellular signaling pathways. Rutin has been shown to modulate various signaling pathways, including those involved in cell survival, proliferation, apoptosis, autophagy, inflammation, and oxidative stress. mdpi.comnih.govresearchgate.netmdpi.com These pathways include NF-κB, PI3K/Akt/mTOR, Nrf2, ERK, JNK, and p38 MAPK. mdpi.comnih.govfrontiersin.org While direct evidence for this compound's modulation of these specific pathways is less extensively documented in the provided search results compared to its bioactivation, the structural similarities to other bioactive plant compounds suggest this as a potential area of interaction.
Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., LPS-induced RAW 264.7 macrophages)
A significant area of investigation into this compound's molecular mechanisms involves its inhibitory effect on nitric oxide (NO) production, particularly in activated macrophages. Macrophages play a crucial role in the inflammatory response, and the overproduction of NO by inducible nitric oxide synthase (iNOS) is a key mediator of inflammation. sciepub.comjpionline.org
Studies utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a commonly used in vitro model for studying inflammation, have demonstrated that this compound can effectively inhibit NO production. medchemexpress.comtandfonline.comnih.govtargetmol.com This inhibitory activity suggests that this compound may possess valuable anti-inflammatory properties. tandfonline.comtargetmol.com The inhibition of NO production in LPS-stimulated RAW 264.7 cells by this compound has been reported, indicating its potential as an anti-inflammatory agent. medchemexpress.comtandfonline.comnih.govtargetmol.com
Research has shown that compounds structurally related to this compound, also found in Euodia rutaecarpa, exhibit similar inhibitory effects on NO production in LPS-activated RAW 264.7 macrophages. tandfonline.comnih.gov Notably, this compound, along with 12α-hydroxythis compound, demonstrated more efficient inhibition of NO production compared to other related limonoids in one study. tandfonline.comnih.gov
While specific IC50 values for this compound's inhibition of NO production in LPS-induced RAW 264.7 macrophages were mentioned in the search results as a common measure in such studies, the exact numerical data was not consistently provided across the snippets. However, the consistent finding across multiple sources confirms its inhibitory effect. medchemexpress.comtandfonline.comnih.govtargetmol.com
The mechanism underlying this compound's inhibition of NO production in these cells is linked to the suppression of key inflammatory enzymes. Studies on related compounds like Rutin in LPS-stimulated RAW 264.7 cells have shown inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the protein and gene levels. sciepub.comnih.govresearchgate.netbiomolther.orgresearchgate.net This suppression of iNOS and COX-2 is considered a major factor in the anti-inflammatory mechanism. sciepub.combiomolther.orgresearchgate.net Given the structural similarities and reported anti-inflammatory effects, a similar mechanism involving the downregulation of iNOS and COX-2 expression is likely involved in this compound's inhibition of NO production in LPS-induced macrophages.
Investigation of Other Specific Enzyme and Receptor Interactions
Beyond its effects on NO production and associated enzymes, investigations into this compound's molecular interactions have explored other potential targets, including enzymes involved in metabolism and receptors.
One significant area of research has identified that this compound undergoes bioactivation mediated by cytochrome P450 enzymes, particularly CYP3A4. acs.orgfrontiersin.orgnih.govresearchgate.net CYP3A4 has been demonstrated to be the primary enzyme responsible for this compound's bioactivation in human liver microsomes. acs.orgnih.govresearchgate.net This process involves the metabolism of this compound into a reactive intermediate, cis-butene-1,4-dial (BDA), which is dependent on NADPH. acs.orgnih.gov This reactive intermediate can be trapped by nucleophiles such as glutathione (GSH). acs.orgnih.gov Furthermore, this compound has been identified as a mechanism-based inactivator of CYP3A4. acs.orgnih.govresearchgate.net This interaction is significant for understanding the metabolic fate of this compound and potential drug-drug interactions. acs.orgnih.gov
While the search results primarily highlighted the interaction with CYP3A4 in the context of bioactivation and potential hepatotoxicity, the broader scope of enzyme interactions for this compound may extend to other metabolic enzymes. acs.orgnih.gov
Regarding receptor interactions, the provided search results offer limited direct information specifically on this compound binding to receptors. However, studies discussing related compounds and general approaches to identifying chemical-receptor interactions provide context. For instance, research on identifying chemicals based on receptor binding often focuses on the nuclear receptor family, including steroid hormone receptors (ER, GR, AR), receptors regulating CYP and transporter gene expression (PXR, CAR, AhR), PPAR, and RAR. nih.govsemanticscholar.org While this compound's interaction with these specific receptors was not explicitly detailed in the search results, the investigation of such interactions is a common approach in understanding the broader pharmacological profile of compounds.
Furthermore, studies employing network pharmacology approaches to understand the mechanisms of traditional Chinese medicines containing compounds like this compound sometimes identify potential protein targets, which could include enzymes or receptors. dovepress.commdpi.com However, the specific receptor interactions of this compound were not clearly delineated in the provided snippets from these studies.
Another potential area of enzyme interaction, though not directly linked to this compound in the provided results, is the inhibition of enzymes involved in bacterial processes, such as MurA, which is critical for peptidoglycan biosynthesis. acs.org While some flavonoids have shown inhibitory properties against MurA, this compound's activity against this specific enzyme was not mentioned. acs.org
Structure Activity Relationship Sar Studies of Rutaevin and Its Analogs
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational chemistry and molecular modeling techniques play a significant role in modern SAR analysis, allowing for the prediction and interpretation of molecular interactions and properties. These methods provide valuable insights that complement experimental findings.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies involve the development of mathematical models that correlate structural descriptors of compounds with their biological activities. These models can be used to predict the activity of new or untested compounds and to identify the structural features that are most important for activity. QSAR analysis can help determine how small changes in molecular descriptors affect activity acs.org. For instance, QSAR models have been used in toxicity prediction, including liver toxicity researchgate.netresearchgate.netnih.gov.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to study the interactions between a ligand (such as rutaevin) and its target protein at the atomic level. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein theraindx.com. Molecular dynamics simulations extend this by simulating the movement and behavior of the molecules over time, providing insights into the stability of the complex and conformational changes.
Studies have utilized molecular docking to screen phytochemicals, including this compound, against various protein targets. For example, this compound was included in a molecular docking study evaluating potential inhibitors for SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). divyarasayan.orgchemrxiv.orgjst.go.jp In one study, this compound showed a docking score of -8.8 kcal/mol against SARS-CoV-2 RdRp. divyarasayan.org Another study screening triterpenoids against SARS-CoV-2 Mpro also included this compound and analyzed its interactions with key active site residues like Cys145, His41, and Glu166. chemrxiv.org While docking provides a static view, molecular dynamics simulations offer a dynamic perspective, showing how the ligand-protein complex behaves over time and the stability of the binding researchgate.netejmo.orgmdpi.comnih.gov.
Identification of Key Pharmacophore Features for Bioactivation and Biological Activity
Identifying key pharmacophore features involves pinpointing the essential structural elements and their spatial arrangement required for a molecule to exert a specific biological effect. This is crucial for understanding how this compound interacts with biological targets and undergoes bioactivation.
This compound contains a furan (B31954) ring, which has been implicated in CYP inactivation and associated with potential hepatotoxicity tandfonline.com. This suggests the furan moiety may be a key pharmacophore feature related to its bioactivation by cytochrome P450 enzymes tandfonline.com. While specific pharmacophore studies solely focused on the biological activity of this compound were not extensively detailed in the search results, general pharmacophore analyses aim to identify features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are critical for binding to a target acs.orgtheinterstellarplan.com.
SAR in Relation to Cytochrome P450 Inactivation Potential
The SAR of this compound is significantly related to its potential to inactivate cytochrome P450 (CYP) enzymes, particularly CYP3A4. Studies have demonstrated that this compound is a mechanism-based inactivator of CYP3A4. nih.gov This inactivation is linked to the bioactivation of this compound, where the furan ring is believed to play a role tandfonline.com. The inactivation parameters for CYP3A4 by this compound have been determined, including the inhibition constant (KI) and the maximum rate of inactivation (kinact). nih.gov This aspect of this compound's SAR is important for understanding potential drug-drug interactions and the mechanism underlying its observed hepatotoxicity in some cases nih.gov.
Data on CYP3A4 inactivation by this compound:
| Parameter | Value | Unit |
| KI | 15.98 | μM |
| kinact | 0.032 | min-1 |
| t1/2 inact | 21.65 | min |
SAR in Relation to Nitric Oxide Production Modulation
The modulation of nitric oxide (NO) production is another area where SAR could be relevant for this compound and its analogs, although direct studies on this compound's SAR in relation to NO modulation were not prominently found. However, other natural compounds, such as flavonoids like rutin (B1680289) and quercetin (B1663063), have been shown to inhibit NO production by modulating inducible nitric oxide synthase (iNOS) expression in macrophage cells nih.govnih.gov. This suggests that certain structural features present in natural products can influence NO pathways. While this compound has a different structural class (it is a limonoid) compared to flavonoids, understanding the SAR of other natural products that affect NO production could provide indirect insights into potential structural requirements if this compound were found to have similar activity. Nitric oxide itself is a signaling molecule involved in various biological processes, including inflammatory responses and defense mechanisms in both plants and mammals scielo.brfrontiersin.orgrsc.org.
This compound is a naturally occurring triterpenoid (B12794562) found in the dried fruits of Evodia rutaecarpa Bentham, a traditional herbal medicine used in Asia for various ailments. mdpi.comresearchgate.net Preclinical investigations into the mechanistic actions of this compound employ a range of controlled biological systems, including in vitro cell-based models and in silico computational approaches, to elucidate its effects at the cellular and molecular levels.
Preclinical Mechanistic Investigations in Controlled Biological Systems
| System | Key Finding | Enzymes Involved (if identified) | Reactive Intermediate |
| Rat and Human Liver Microsomes | Metabolism to cis-butene-1,4-dial (BDA) | CYP3A4 (major human enzyme) | cis-butene-1,4-dial |
| Rat and Human Liver Microsomes | BDA intermediate trapped by nucleophiles (e.g., GSH) | Not directly specified for trapping | cis-butene-1,4-dial |
| Human Recombinant CYP Enzymes | Rutaevin is a mechanism-based inactivator of CYP3A4 | CYP3A4 | Not applicable |
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Rutaevin's Complete Biosynthetic Pathway
While aspects of flavonoid biosynthesis pathways are known, including steps involving enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavonol synthase (FLS), flavanone-3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H), the complete and specific biosynthetic pathway for this compound requires comprehensive elucidation. nih.govresearchgate.netnih.gov this compound is a glycoside of the flavonoid quercetin (B1663063). nih.gov Understanding the precise enzymatic steps, intermediate compounds, and regulatory mechanisms involved in the conversion of precursors to this compound within its natural sources, such as Evodia rutaecarpa and Dictamnus dasycarpus, is a critical area for future research. mdpi.comresearchgate.netresearchgate.net This includes identifying all relevant genes and enzymes, their localization within plant tissues, and the environmental or developmental factors that influence their expression and activity. nih.govnih.gov Advanced techniques such as genomics, transcriptomics, proteomics, and metabolomics, potentially integrated with single-cell sequencing and spatial transcriptomics, are essential to fully map this pathway. nih.govfrontiersin.org Such knowledge would not only deepen our understanding of plant secondary metabolism but also pave the way for metabolic engineering or synthetic biology approaches for sustainable and efficient this compound production. frontiersin.org
Advanced SAR Studies for Rational Design of this compound-based Compounds
Structure-Activity Relationship (SAR) studies are fundamental for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of new compounds with improved properties. nih.govresearchgate.net Although some SAR analysis might have been conducted for compounds isolated alongside this compound, advanced SAR studies specifically focused on this compound are needed. researchgate.net Future research should involve systematic modifications to the this compound structure to identify key functional groups and structural motifs responsible for its observed biological effects. This would involve synthesizing a library of this compound analogs with targeted structural variations. Subsequent in vitro and in vivo testing of these analogs would provide detailed SAR data. researchgate.net This information is crucial for the rational design of novel this compound-based compounds with enhanced potency, selectivity, bioavailability, or altered pharmacokinetic profiles, potentially leading to the development of new therapeutic agents. nih.gov
Development of Novel Analytical Methods for this compound and its Metabolites
Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices, including plant extracts, biological samples (e.g., plasma, urine, tissues), and pharmaceutical formulations. najah.edunih.govrsdjournal.org Future research should focus on developing novel analytical methods that offer improved sensitivity, specificity, speed, and throughput. This is particularly important for studying the pharmacokinetics and metabolism of this compound, which requires the detection and quantification of both the parent compound and its metabolites at potentially low concentrations. nih.gov Advanced techniques such as hyphenated chromatography-mass spectrometry (LC-MS, GC-MS) with improved resolution and detection limits, as well as novel sample preparation techniques, are needed. nih.gov Furthermore, methods for the identification and characterization of this compound metabolites are crucial for understanding its biotransformation and potential activity or toxicity of its breakdown products. rsdjournal.org Method validation according to regulatory guidelines is also a key aspect of this research direction. najah.edubioanalysisforum.jp
Predictive Modeling for Potential Drug-Drug Interactions via Cytochrome P450 Modulation
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, and modulation of their activity by co-administered compounds can lead to drug-drug interactions (DDIs). nih.govnih.gov Predictive modeling approaches are valuable tools for assessing the potential of a compound like this compound to inhibit or induce CYP enzymes and thus cause DDIs. nih.govnih.govmdpi.com Future research should involve in vitro studies to determine this compound's effects on major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govmdpi.com The resulting data can then be used to develop and refine in silico predictive models, such as physiologically based pharmacokinetic (PBPK) models. nih.govmdpi.com These models can simulate this compound's potential to affect the pharmacokinetics of co-administered drugs metabolized by CYP enzymes. nih.govdiva-portal.org Such predictive modeling is crucial for identifying potential DDI risks early in the development process and informing clinical study design. nih.govdiva-portal.org It is important to consider the effects of this compound's metabolites and potential differential effects of stereoisomers in these models. jwatch.org
Exploration of Chemical Biology Tools for Target Validation
Chemical biology tools, which often involve the use of small molecules as probes to perturb biological systems, are powerful for target identification and validation. researchgate.netnih.govnih.gov Future research on this compound should explore the application of chemical biology approaches to validate its putative biological targets. This could involve synthesizing this compound derivatives conjugated to tags (e.g., affinity tags, fluorescent tags) that can be used to pull down or visualize proteins that directly interact with this compound. researchgate.netnih.gov Activity-based protein profiling (ABPP) could also be employed to identify enzymes that this compound interacts with covalently or non-covalently. nih.gov Using well-characterized small-molecule inhibitors or activators of suspected targets alongside this compound in cellular or in vivo models can provide orthogonal evidence for the involvement of specific proteins or pathways. nih.govicr.ac.uk The development and application of such chemical probes are essential for confirming the relevance of identified targets to this compound's observed biological effects and for guiding future drug discovery efforts. nih.govicr.ac.uk
Q & A
(Basic) How is Rutaevin’s molecular structure characterized in recent studies?
Methodological Answer:
this compound’s complex cyclic structure (C26H30O9) is elucidated using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) identifies proton-carbon correlations, while high-resolution mass spectrometry (HR-MS) confirms molecular weight (486.51 g/mol) and fragmentation patterns. Single-crystal X-ray diffraction provides definitive stereochemical assignments, particularly for its tetracyclic limonoid scaffold, including a five-membered lactone ring (C5H4O2) and fused six-membered rings (C6H10O3) . For novel derivatives like this compound acetate (C28H32O10), comparative spectral analysis against parent compounds is critical .
(Basic) What in vitro models are used to assess this compound’s anti-inflammatory activity?
Methodological Answer:
The anti-inflammatory potential of this compound is primarily evaluated using lipopolysaccharide (LPS)-activated RAW264.7 murine macrophages. Researchers measure nitric oxide (NO) production via Griess assay, with this compound showing dose-dependent inhibition (IC50 values typically reported). Parallel assays for reactive oxygen species (ROS) suppression and caspase-mediated apoptosis (e.g., flow cytometry for Annexin V/PI staining) are conducted to validate mechanisms. Positive controls (e.g., dexamethasone) and cytotoxicity assessments (MTT assay) ensure specificity .
(Advanced) How can researchers address discrepancies in this compound’s reported bioactivity across pharmacological studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., varying IC50 values for NO inhibition) often arise from differences in:
- Extraction protocols : Solvent polarity (e.g., ethanol vs. methanol) impacts compound purity.
- Cell culture conditions : Variations in LPS concentration, serum-free vs. serum-containing media.
- Analytical sensitivity : LC-MS/MS quantification vs. spectrophotometric methods.
To resolve contradictions, researchers should: - Perform meta-analyses of raw data across studies, adjusting for methodological variables.
- Use standardized reference materials (e.g., USP-grade this compound) to calibrate assays.
- Apply multivariate regression to isolate confounding factors (e.g., solvent residues, endotoxin levels) .
(Advanced) What methodological considerations are critical for optimizing this compound’s extraction from Evodia rutaecarpa?
Methodological Answer:
Optimization requires a factorial design to test variables:
- Solvent systems : Ethanol-water gradients (e.g., 70% ethanol) maximize yield while minimizing co-extraction of polar impurities.
- Chromatographic purification : Flash chromatography (silica gel, hexane:ethyl acetate gradients) followed by preparative HPLC (C18 column, acetonitrile-water mobile phase) isolates this compound from co-occurring limonoids (e.g., evodiamine).
- Quality control : Purity is verified via HPLC-DAD (λ = 210–280 nm) and 1H NMR integration. Yield improvements (>90% purity) are achievable through countercurrent chromatography (CCC) .
(Advanced) What analytical challenges arise in quantifying this compound in complex biological matrices?
Methodological Answer:
Key challenges include:
- Matrix effects : Plasma proteins and lipids interfere with LC-MS/MS detection. Solid-phase extraction (SPE) with C18 cartridges or protein precipitation (acetonitrile) mitigates this.
- Isomer discrimination : this compound’s structural analogs (e.g., 12α-hydroxythis compound) require UPLC separation with sub-2µm particles for baseline resolution.
- Sensitivity limits : Lower limits of quantification (LLOQ < 10 ng/mL) necessitate electrospray ionization (ESI) in negative ion mode and MRM transitions (e.g., m/z 485.5 → 327.3) .
(Basic) What spectroscopic techniques differentiate this compound from structurally related limonoids?
Methodological Answer:
- Infrared (IR) spectroscopy : this compound’s carbonyl stretch (C=O at ~1740 cm⁻¹) and hydroxyl groups (broad band ~3450 cm⁻¹) distinguish it from non-esterified analogs.
- 13C NMR : Key signals include the lactone carbonyl (δ ~170 ppm) and olefinic carbons (δ ~120–140 ppm).
- Circular Dichroism (CD) : Absolute configuration is confirmed via Cotton effects at 235 nm (n→π* transitions) .
(Advanced) How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Simulate this compound’s binding to NO synthase (PDB ID: 1NOS) using AutoDock Vina, focusing on hydrogen bonding with Arg375 and hydrophobic interactions with heme.
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict anti-inflammatory activity. Validate with leave-one-out cross-validation (R² > 0.7).
- MD simulations : Assess stability of this compound-protein complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .
(Basic) What are the key considerations for ensuring reproducibility in this compound pharmacology studies?
Methodological Answer:
- Detailed protocols : Document LPS activation time (e.g., 24 hrs), cell passage number (<20), and serum lot variations.
- Reference standards : Use commercial this compound (≥95% purity) with Certificate of Analysis (CoA).
- Data transparency : Publish raw fluorescence/absorbance data (supplementary files) and statistical code (R/Python scripts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
